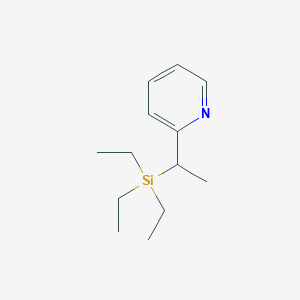
2-(1-Triethylsilylethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Triethylsilylethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H23NSi and its molecular weight is 221.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The pyridine scaffold is widely recognized for its versatility in drug design. Compounds containing pyridine rings, including 2-(1-triethylsilylethyl)pyridine, have been shown to enhance the pharmacological properties of drugs.
Antimicrobial Activity
Recent studies have highlighted the potential of pyridine derivatives in combating multidrug-resistant (MDR) pathogens. For instance, the incorporation of pyridine into antibiotic structures has improved their efficacy against strains like Staphylococcus aureus and Klebsiella pneumoniae . The unique electronic properties imparted by the triethylsilylethyl group may further enhance the solubility and stability of these compounds.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Sulfapyridine | Antibacterial | |
| Isoniazid | Antituberculosis |
Anticancer Potential
Pyridine derivatives have also been investigated for their anticancer properties. The presence of the pyridine ring can significantly alter the pharmacokinetics of drugs, leading to improved metabolic stability and increased potency. For example, modifications to existing anticancer agents by integrating pyridine scaffolds have shown promising results in preclinical trials .
Organic Synthesis
The synthetic utility of this compound is notable in organic chemistry. Its ability to act as a versatile building block allows for the creation of complex molecules through various coupling reactions.
Coupling Reactions
Pyridine derivatives are often utilized in cross-coupling reactions, which are essential for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals. The triethylsilylethyl group can serve as a protective or activating group during these transformations.
| Reaction Type | Example Compound | Outcome |
|---|---|---|
| Suzuki Coupling | 2-Pyridyl Ammonium Salts | Functionalized biaryls |
| B-alkyl Suzuki Cross-Coupling | 2-alkylpyridines | Diverse alkyl substitutions |
Materials Science
In addition to its applications in drug development, this compound has potential uses in materials science, particularly in the synthesis of polymers and other advanced materials.
Polymer Chemistry
The incorporation of pyridine into polymer matrices can enhance the thermal and mechanical properties of materials. Research indicates that pyridine-containing polymers exhibit improved solubility and processability, making them suitable for various applications including coatings and adhesives .
Case Studies
Several case studies illustrate the practical applications of this compound:
Synthesis of Antimicrobial Agents
A recent study synthesized a series of antimicrobial agents based on pyridine scaffolds, demonstrating that variations in substituents significantly impacted their antibacterial activity against MDR strains . The introduction of the triethylsilylethyl group was found to improve solubility without compromising biological activity.
Development of Anticancer Drugs
Another research effort focused on modifying existing anticancer drugs by incorporating pyridine derivatives. The results indicated enhanced potency and selectivity against cancer cell lines, suggesting that such modifications could lead to more effective therapies with fewer side effects .
Propiedades
Número CAS |
113948-60-0 |
|---|---|
Fórmula molecular |
C13H23NSi |
Peso molecular |
221.41 g/mol |
Nombre IUPAC |
triethyl(1-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3 |
Clave InChI |
NVJZHJNDFDTSFS-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
SMILES canónico |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
Sinónimos |
Pyridine,2-[1-(triethylsilyl)ethyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















